molecular formula C20H21F3N2O5S B2425279 4-(morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide CAS No. 1105211-46-8

4-(morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide

Cat. No.: B2425279
CAS No.: 1105211-46-8
M. Wt: 458.45
InChI Key: MGWJFTFIPGZQLW-UHFFFAOYSA-N
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Description

4-(morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide is a complex organic compound that features a morpholine ring, a sulfonyl group, and a trifluoromethyl-substituted phenoxyethyl moiety

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O5S/c21-20(22,23)16-2-1-3-17(14-16)30-11-8-24-19(26)15-4-6-18(7-5-15)31(27,28)25-9-12-29-13-10-25/h1-7,14H,8-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWJFTFIPGZQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzenesulfonyl chloride with morpholine to form 4-(morpholinosulfonyl)chlorobenzene. This intermediate is then reacted with 2-(3-(trifluoromethyl)phenoxy)ethylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing morpholine and sulfonamide groups exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cells .

Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial activity. Compounds like 4-(morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide have been tested against various bacterial strains, showing significant inhibitory effects. For example, derivatives of sulfonamides have been effective against Mycobacterium tuberculosis and other resistant bacterial strains .

Antimalarial Potential

The design of new antimalarial agents has also included the exploration of morpholine-containing compounds. A study focused on synthesizing trifluoromethyl-substituted benzenesulfonamides found that such derivatives could serve as lead compounds for developing new treatments against malaria . The presence of trifluoromethyl groups in these structures is believed to enhance their interaction with target enzymes in the malaria parasite.

Case Study 1: Anticancer Mechanism Exploration

A study conducted on related morpholine-sulfonamide derivatives demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspases and inhibition of anti-apoptotic proteins. This suggests that this compound may share similar mechanisms of action .

Case Study 2: Antimicrobial Efficacy

In a comparative study, various sulfonamide derivatives were tested against resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibits tumor growth; induces apoptosisEffective in cell lines; mechanism via caspase activation
Antimicrobial PropertiesEffective against resistant bacterial strainsLower MICs than traditional antibiotics
Antimalarial PotentialPotential lead compound for malaria treatmentsEnhanced activity noted in derivative studies

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and trifluoromethyl groups can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(morpholinosulfonyl)benzoic acid: Shares the morpholinosulfonyl group but lacks the trifluoromethyl-phenoxyethyl moiety.

    N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide: Contains the trifluoromethyl-phenoxyethyl moiety but lacks the morpholinosulfonyl group.

Uniqueness

4-(morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Biological Activity

4-(Morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Morpholine Group : A six-membered heterocyclic compound containing one nitrogen atom.
  • Sulfonyl Group : A functional group characterized by a sulfur atom bonded to two oxygen atoms.
  • Trifluoromethyl Group : A -CF₃ group that enhances lipophilicity and biological activity.

The molecular formula is C20H24N2O7S2C_{20}H_{24}N_{2}O_{7}S_{2}, with a molecular weight of approximately 452.6 g/mol.

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its effects on various cellular pathways and its potential as a therapeutic agent. Key areas of focus include:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has shown promise in inhibiting the growth of breast cancer cells through the modulation of apoptosis-related pathways .
  • PPARδ Modulation : Similar compounds have been identified as selective ligands for peroxisome proliferator-activated receptor delta (PPARδ), which is implicated in metabolic regulation and inflammation. The sulfonyl moiety may enhance binding affinity to this receptor, suggesting potential applications in metabolic disorders .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Key Enzymes : The compound could inhibit enzymes involved in critical metabolic pathways, similar to other benzamide derivatives that target dihydrofolate reductase and other key enzymes in cancer metabolism .
  • Gene Expression Modulation : Studies have indicated that compounds with similar structures can alter gene expression profiles associated with cell proliferation and survival, particularly in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeEffect DescriptionReference
AnticancerCytotoxic effects on breast cancer cell lines
PPARδ ModulationPotential selective ligand for PPARδ
Enzyme InhibitionPossible inhibition of metabolic enzymes

Table 2: Comparison with Related Compounds

Compound NamePPARδ ActivityAnticancer ActivityReference
4-(Morpholine-4-sulfonyl)-N-{...}YesModerate
GSK3787YesHigh
Benzamide RibosideYesLow

Case Studies

  • Breast Cancer Models : In vitro studies using MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated a significant increase in sub-G1 phase populations, suggesting enhanced cell death mechanisms .
  • Metabolic Regulation : In animal models, compounds structurally related to this compound have been shown to improve insulin sensitivity and reduce inflammation markers, indicating potential use in treating metabolic syndrome .

Q & A

Basic: How can synthetic yield and purity of the compound be optimized?

Methodological Answer:
Optimization involves systematic variation of reaction parameters:

  • Temperature: Elevated temperatures (80–120°C) may accelerate sulfonylation but risk decomposition; lower temperatures (0–25°C) are preferable for coupling steps involving ethylenediamine derivatives .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonamide bond formation, while dichloromethane or THF is suitable for benzamide coupling .
  • Catalysts: Use coupling agents like HATU or EDCI for amide bond formation, monitored via TLC or HPLC to track intermediates .
  • Workup: Acid-base extraction removes unreacted morpholine sulfonyl chloride, followed by recrystallization (ethanol/water) to improve purity .

Basic: What analytical techniques confirm the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR verify the morpholine sulfonyl group (δ ~3.6 ppm for morpholine protons, δ ~110–130 ppm for aromatic carbons) and trifluoromethyl phenoxy moiety (δ ~7.5 ppm for aryl protons) .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+^+) and fragmentation patterns consistent with sulfonamide cleavage .
  • HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Advanced: How to design biological assays to evaluate target specificity?

Methodological Answer:

  • Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., morpholine sulfonamides as kinase inhibitors) .
  • Assay Conditions:
    • Enzymatic Assays: Use recombinant enzymes (e.g., PI3Kγ) with ATP-competitive assays; measure IC50_{50} via fluorescence polarization .
    • Cellular Models: Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) and counter-screen in non-malignant cells (e.g., HEK293) to assess selectivity .
  • Data Validation: Compare inhibition profiles with known inhibitors (e.g., Wortmannin for PI3K) to rule off-target effects .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Source Analysis: Check assay conditions (e.g., pH, co-solvents like DMSO) that may alter compound solubility or stability .
  • Structural Confirmation: Re-analyze batches via XRD or 19^19F NMR to exclude regioisomeric impurities affecting activity .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins; reconcile discrepancies using free-energy perturbation (FEP) calculations .

Basic: What methods assess solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) with HPLC quantification .
  • Stability:
    • Thermal: Incubate at 37°C for 72 hours; monitor degradation via LC-MS .
    • Photolytic: Expose to UV light (λ = 254 nm) for 24 hours; assess by NMR for bond cleavage (e.g., sulfonamide hydrolysis) .

Advanced: How to design enzyme inhibition studies leveraging the compound’s sulfonamide group?

Methodological Answer:

  • Mechanistic Focus: Sulfonamides often act as transition-state analogs for hydrolases or carbonic anhydrases.
  • Kinetic Analysis: Perform steady-state kinetics (Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive) .
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (KdK_d) and stoichiometry to validate direct enzyme interaction .
  • Mutagenesis: Engineer enzyme active-site residues (e.g., Zn2+^{2+}-binding His in carbonic anhydrase) to probe sulfonamide binding necessity .

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